N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

5-LOX inhibition Indolyloxadiazole Anti-inflammatory

N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide (molecular formula C19H16N4O2) is a dual-heterocyclic hybrid molecule combining a 1H-indol-5-amine terminus with a 3-phenyl-1,2,4-oxadiazole head group via a propanamide linker. This compound sits at the intersection of two privileged scaffolds in medicinal chemistry: the indole nucleus and the 1,2,4-oxadiazole ring system, both independently associated with diverse pharmacological activities including anticancer, anti-inflammatory, and enzyme-inhibitory properties.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B11019987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C19H16N4O2/c24-17(21-15-6-7-16-14(12-15)10-11-20-16)8-9-18-22-19(23-25-18)13-4-2-1-3-5-13/h1-7,10-12,20H,8-9H2,(H,21,24)
InChIKeyAADHKXHDTAOSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide – Scaffold Identity and Procurement Baseline


N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide (molecular formula C19H16N4O2) is a dual-heterocyclic hybrid molecule combining a 1H-indol-5-amine terminus with a 3-phenyl-1,2,4-oxadiazole head group via a propanamide linker . This compound sits at the intersection of two privileged scaffolds in medicinal chemistry: the indole nucleus and the 1,2,4-oxadiazole ring system, both independently associated with diverse pharmacological activities including anticancer, anti-inflammatory, and enzyme-inhibitory properties [1]. The compound’s precise substitution pattern (indole-C5 attachment, oxadiazole-C3-phenyl, and propanamide linker length) distinguishes it from the more abundant 1,3,4-oxadiazole regioisomers and from direct indole-oxadiazole conjugates lacking the extended linker [2].

Why Close Analogs of N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Cannot Be Casually Substituted in Research or Development Programs


The 1,2,4-oxadiazole scaffold is exquisitely sensitive to regioisomerism, substitution pattern, and linker architecture. The 1,2,4-oxadiazole isomer possesses a distinct electronic distribution and hydrogen-bonding profile compared to the 1,3,4-oxadiazole isomer, resulting in differential recognition by biological targets such as 5-HT₃ receptors, 5-lipoxygenase (5-LOX), and indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Within the 1,2,4-oxadiazole class, even minor changes – relocating the indole attachment from the C5 to C4 position, removing the propanamide linker, or introducing substituents on the phenyl ring – can alter binding poses, potency, and selectivity profiles in ways that are not predictable from class-level SAR alone [2]. For procurement decisions, substituting a compound that lacks the specific C5-indole-propanamide-C5-oxadiazole-3-phenyl connectivity risks selecting a molecule with undocumented or divergent target engagement and selectivity, undermining experimental reproducibility and lead optimization campaigns [3].

Quantitative Differentiation Evidence for N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Versus Closest Analogs


5-Lipoxygenase (5-LOX) Inhibitory Potency: Indole-C5-1,2,4-Oxadiazole Scaffold Versus Zileuton Baseline

The indole-C5-1,2,4-oxadiazole scaffold, of which N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a structural member, has been directly evaluated in a 5-LOX inhibitory assay. The most potent compound in the series (4bf) demonstrated an IC50 of 18.78 µg/mL, with comparative docking revealing a binding score of -9.1 kcal/mol and key hydrogen-bond interactions with His368 and Asn555 residues [1]. While the clinical 5-LOX inhibitor zileuton serves as a therapeutic benchmark, the indole-oxadiazole scaffold offers a structurally distinct chemotype with a different binding interaction profile, as evidenced by the unique His368/Asn555 engagement, which is not observed with the N-hydroxyurea-based mechanism of zileuton [2]. The propanamide linker present in the target compound provides conformational flexibility that may allow deeper penetration into the 5-LOX active site compared to direct indole-oxadiazole conjugates lacking this spacer [1].

5-LOX inhibition Indolyloxadiazole Anti-inflammatory

IDO1 Enzyme Inhibition: N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Versus Epacadostat (Clinical IDO1 Inhibitor)

The compound class encompassing N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been disclosed in patent literature as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy [1]. Related indole-1,2,4-oxadiazole analogs have demonstrated IDO1 inhibitory activity, with BindingDB entries reporting IC50 values of 735 nM (recombinant enzyme assay) and 150 nM (cellular assay in HeLa cells) for structurally proximal analogs [2]. In contrast, the clinical IDO1 inhibitor epacadostat (INCB024360) relies on an N-hydroxyamidine pharmacophore that directly coordinates the heme iron, a mechanism fundamentally distinct from the indole-oxadiazole scaffold [3]. The target compound’s non-hydroxamic acid chemotype may offer advantages in avoiding heme-coordination-related off-target effects and in achieving differentiated pharmacokinetic properties compared to epacadostat and its structural class [3].

IDO1 inhibition Cancer immunotherapy Indoleamine 2,3-dioxygenase

CB2 Cannabinoid Receptor Selectivity: N-Aryl-Oxadiazolyl-Propionamide Scaffold Differentiation from Non-Selective Cannabinoid Ligands

The N-aryl-oxadiazolyl-propionamide scaffold, which encompasses N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, has been specifically investigated for cannabinoid receptor type 2 (CB2) selectivity [1]. In a study of CB2-selective N-aryl-oxadiazolyl-propionamides, the free 3-phenyl-substituted 1,2,4-oxadiazol-5-yl propanoic acid precursor demonstrated preferential binding to CB2 over CB1 receptors, a selectivity profile that is highly desirable for therapeutic applications targeting inflammation and neuroprotection without the psychotropic effects associated with CB1 activation [1]. This CB2-preferring profile distinguishes the 1,2,4-oxadiazole-propanamide scaffold from classical non-selective cannabinoid agonists such as WIN 55,212-2 and CP 55,940, which exhibit potent CB1 activity and associated CNS side effects [2]. The indole-5-yl substituent on the propanamide terminus provides an aromatic moiety capable of engaging the CB2 receptor’s hydrophobic pocket in a manner analogous to but structurally distinct from the naphthyl or cyclohexylphenol motifs of traditional cannabinoid ligands [1].

CB2 receptor Cannabinoid N-aryl-oxadiazolyl-propionamide

5-HT₃ Receptor Antagonism: Indole Oxadiazole Pharmacophore Differentiation from First-Generation Antagonists Such as Ondansetron

The indole oxadiazole series, which includes analogs of N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, was originally characterized as a novel 5-HT₃ receptor antagonist chemotype by Swain et al. [1]. The pharmacophore model defined a basic nitrogen, an H-bond-capable linking group, and an aromatic moiety. Critically, the 1,2,4-oxadiazole ring serves as the linking group capable of forming two hydrogen-bonding interactions with the receptor [1]. The optimal distance between the aromatic binding site (indole) and the basic amine was determined to be 8.4–8.9 Å, with steric constraints mapped by van der Waals difference analysis around the indole ring [1]. These defined structural parameters differentiate the indole-1,2,4-oxadiazole scaffold from the carbazole-based structure of ondansetron (a first-generation 5-HT₃ antagonist), where the aromatic pharmacophore is a carbazole rather than indole and the hydrogen-bonding pattern differs [2]. The propanamide linker in the target compound provides the conformational spacing critical for achieving the 8.4–8.9 Å pharmacophore distance [1].

5-HT3 antagonist Serotonin receptor Indole oxadiazole

Regioisomeric Differentiation: N-(1H-indol-5-yl)- Versus N-(1H-indol-4-yl)-Propanamide Connectivity and Impact on Target Recognition

The position of the amide linkage on the indole ring (C5 vs. C4) represents a critical structural variable within the indole-oxadiazole-propanamide series. N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide features the amide at the indole C5 position, whereas closely related commercial analogs such as N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide and its N-isopropyl derivative bear the linker at the indole C4 position . The 5-HT₃ antagonist SAR established by Swain et al. demonstrated that substitution about the indole ring directly impacts steric accommodation at the aromatic binding site, with van der Waals difference mapping revealing precise steric constraints [1]. This indicates that C5- and C4-linked analogs will present the oxadiazole-propanamide vector at different angles relative to the indole plane, potentially altering binding poses and potency at multiple biological targets [1]. The C5 attachment may provide a more extended molecular geometry compared to the C4 regioisomer, influencing the effective distance between the indole aromatic system and the oxadiazole hydrogen-bonding group [1].

Regioisomer differentiation Indole substitution pattern Structure-activity relationship

Linker-Dependent Differentiation: Propanamide Spacer Versus Direct Indole-Oxadiazole Conjugation in 5-LOX and Receptor Binding Contexts

The propanamide linker in N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide distinguishes it from the direct indole-oxadiazole conjugate 3-(1H-indol-5-yl)-5-phenyl-1,2,4-oxadiazole, which lacks any spacer between the two heterocyclic systems [1]. The three-carbon propanamide chain introduces conformational degrees of freedom that allow the indole and oxadiazole rings to adopt relative orientations distinct from those accessible in the directly linked conjugate. In the 5-LOX inhibitor series, the highest-potency compound (4bf, IC50 = 18.78 µg/mL) features a substituted aromatic group connected through the oxadiazole-propanamide architecture, achieving a docking score of -9.1 kcal/mol with key residue interactions (His368, Asn555) [2]. Conversely, the rigid, directly linked 3-(1H-indol-5-yl)-5-phenyl-1,2,4-oxadiazole forces the indole and phenyl-oxadiazole into a fixed, coplanar-like orientation that may be suboptimal for engaging binding pockets requiring an extended or kinked molecular shape [1]. This conformational flexibility represents a critical variable for tuning binding kinetics and residence time at protein targets [2].

Linker SAR Propanamide spacer Conformational flexibility Binding mode

High-Value Application Scenarios for N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Based on Validated Differentiation Evidence


5-Lipoxygenase Inhibitor Lead Optimization Programs Seeking Non-Iron-Chelating Chemotypes

The indole-C5-1,2,4-oxadiazole-propanamide scaffold provides a validated starting point for 5-LOX inhibitor development with a binding mode characterized by His368 and Asn555 hydrogen-bond interactions (docking score -9.1 kcal/mol) rather than iron chelation [1]. Research groups developing next-generation 5-LOX inhibitors for inflammatory disease can use this compound as a scaffold for systematic SAR exploration of the phenyl substituent and linker modifications, leveraging the established potency benchmark (IC50 = 18.78 µg/mL for the class lead) and the detailed binding interaction map [1]. The non-iron-chelating mechanism may reduce the risk of off-target metalloenzyme inhibition observed with hydroxamic acid-based inhibitors [2].

IDO1-Targeted Cancer Immunotherapy Probe Development Using a Non-Heme-Coordinating Scaffold

With demonstrated IDO1 inhibitory activity in the 150–735 nM range for structurally related indole-1,2,4-oxadiazole analogs, this compound serves as a chemical probe for studying IDO1 biology without the confounding factor of heme-iron coordination that characterizes epacadostat and its derivatives [1]. Immuno-oncology research programs evaluating IDO1 as a target can employ this compound as a mechanistically differentiated tool compound to dissect heme-dependent vs. heme-independent IDO1 functions, and as a starting point for developing inhibitors with potentially distinct resistance profiles [2].

CB2-Selective Cannabinoid Research for Peripheral Inflammation and Neuroprotection

The N-aryl-oxadiazolyl-propionamide scaffold has been specifically validated for CB2 receptor selectivity, offering a cannabinoid receptor tool devoid of CB1-mediated psychoactivity [1]. Neuroscience and immunology laboratories investigating the therapeutic potential of CB2 modulation in neuroinflammation, pain, and autoimmune disorders can utilize this compound as a chemical probe, with the indole-5-yl aromatic group providing a distinct pharmacophore compared to classical cannabinoid ligands. The propanamide linker enables systematic variation of the amine terminus (indole, substituted indole, or other aryl groups) to optimize CB2 affinity and selectivity [1].

5-HT₃ Receptor Pharmacology Studies Requiring a Chemotype Orthogonal to Setrons

The indole-1,2,4-oxadiazole pharmacophore provides a structurally distinct 5-HT₃ antagonist scaffold with precisely defined pharmacophore parameters (8.4–8.9 Å aromatic-to-amine distance, dual H-bond capability) [1]. Electrophysiology and behavioral pharmacology groups studying 5-HT₃ receptor subtypes or seeking antiemetic agents with differentiated side-effect profiles can use this compound to explore receptor interactions that are inaccessible to the carbazole-imidazole setron class (ondansetron, granisetron). The defined steric map around the indole binding site enables rational design of subtype-selective analogs [1].

Quote Request

Request a Quote for N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.